Cas no 77366-70-2 (6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)

6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid is a substituted indane derivative featuring a methoxy group at the 6-position and a carboxylic acid moiety at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its rigid indane scaffold provides structural stability, while the methoxy and carboxylic acid functional groups offer sites for further derivatization. The compound is valued for its potential in developing bioactive molecules, including enzyme inhibitors and receptor modulators. High purity grades are available to ensure reproducibility in research applications. Proper handling under standard laboratory conditions is recommended due to its reactive carboxyl group.
6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid structure
77366-70-2 structure
Product Name:6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
CAS No:77366-70-2
MF:C11H12O3
MW:192.211183547974
CID:1087931
PubChem ID:19936571
Update Time:2025-05-20

6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
    • 6-methoxy-5-indanecarboxylic acid(SALTDATA: FREE)
    • 5-methoxyindan-6-carboxylic acid
    • 6-METHOXY-5-INDANECARBOXYLIC ACID
    • 6-Methoxy-indan-5-carbonsaeure
    • 6-methoxy-indan-5-carboxylic acid
    • AG-H-09390
    • Ambcb4034594
    • CTK5E4317
    • KB-249008
    • STL368317
    • SureCN7797975
    • MFCD11054025
    • CDA36670
    • Z1198310357
    • 77366-70-2
    • DTXSID80601413
    • FRPCMRDYGSQTHH-UHFFFAOYSA-N
    • 6-methoxy-2,3-dihydro-1H-indene-5-carboxylicacid
    • AKOS005229093
    • EN300-7544102
    • SCHEMBL7797975
    • CS-0260582
    • MDL: MFCD11054025
    • Inchi: 1S/C11H12O3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
    • InChI Key: FRPCMRDYGSQTHH-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C(=O)O)=CC2=C(C=1)CCC2

Computed Properties

  • Exact Mass: 192.078644241g/mol
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46.5Ų

6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid Pricemore >>

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Additional information on 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid

Research Brief on 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 77366-70-2)

6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 77366-70-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Recent studies have highlighted its potential in modulating inflammatory pathways and its role as a scaffold for novel drug candidates. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid derivatives to enhance their COX-2 selectivity. The researchers employed molecular docking and in vitro assays to demonstrate that modifications at the indene ring significantly influence binding affinity and anti-inflammatory efficacy. These findings suggest that this compound serves as a versatile scaffold for designing next-generation NSAIDs with reduced gastrointestinal side effects.

In parallel, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid exhibits moderate inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. This dual activity (COX-2/5-LOX inhibition) positions it as a promising candidate for multifactorial anti-inflammatory therapy, potentially addressing unmet needs in chronic inflammatory diseases like rheumatoid arthritis.

Advances in synthetic methodologies have also been achieved. A recent Organic Process Research & Development paper (2024) detailed a green chemistry approach to scale up the production of 77366-70-2 using continuous flow technology, achieving 92% yield with >99% purity. This innovation addresses previous challenges in large-scale synthesis while minimizing environmental impact, facilitating its broader application in pharmaceutical manufacturing.

Emerging applications beyond inflammation include oncology research. Preliminary data presented at the 2024 AACR Annual Meeting revealed that fluorinated analogs of 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid show selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) through STAT3 pathway inhibition. While still in early stages, these results warrant further investigation into structure-activity relationships.

In conclusion, 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid continues to demonstrate significant potential across multiple therapeutic areas. Recent research underscores its value as both a pharmacological tool compound and a lead structure for drug development. Future directions may include exploring its chiral derivatives for enhanced selectivity and investigating its potential in combination therapies for complex inflammatory disorders.

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